molecular formula C20H30N4O2 B6121052 2-[3-[[3-(2-Hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]indol-1-yl]acetamide

2-[3-[[3-(2-Hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]indol-1-yl]acetamide

Cat. No.: B6121052
M. Wt: 358.5 g/mol
InChI Key: JFMQQSMHSFNMDJ-UHFFFAOYSA-N
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Description

2-[3-[[3-(2-Hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]indol-1-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-[3-[[3-(2-Hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]indol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of indole with various reagents to introduce the necessary functional groups. For example, the reaction of indole with 3-(2-Hydroxyethyl)-4-propan-2-ylpiperazine in the presence of a suitable catalyst can yield the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity .

Chemical Reactions Analysis

2-[3-[[3-(2-Hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]indol-1-yl]acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[3-[[3-(2-Hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]indol-1-yl]acetamide involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[3-[[3-(2-Hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]indol-1-yl]acetamide can be compared with other indole derivatives, such as:

Properties

IUPAC Name

2-[3-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-15(2)24-9-8-22(13-17(24)7-10-25)11-16-12-23(14-20(21)26)19-6-4-3-5-18(16)19/h3-6,12,15,17,25H,7-11,13-14H2,1-2H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMQQSMHSFNMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1CCO)CC2=CN(C3=CC=CC=C32)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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